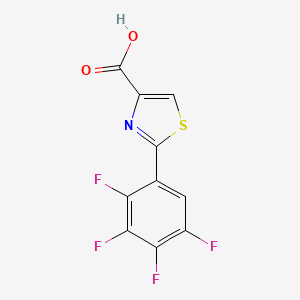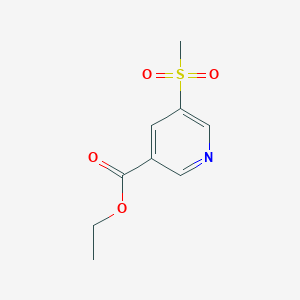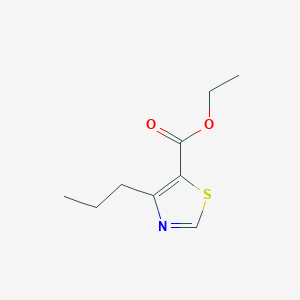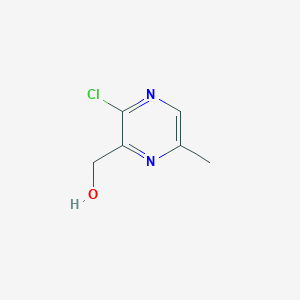
(3-Chloro-6-methylpyrazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-6-methylpyrazin-2-yl)methanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrazine, characterized by the presence of a chloro group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-methylpyrazin-2-yl)methanol typically involves the chlorination of 6-methylpyrazine followed by the introduction of a hydroxymethyl group. One common method is the reaction of 6-methylpyrazine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a base to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-6-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products can include (3-Chloro-6-methylpyrazin-2-yl)formaldehyde or (3-Chloro-6-methylpyrazin-2-yl)carboxylic acid.
Reduction: The major product is 6-methylpyrazin-2-ylmethanol.
Substitution: The major products depend on the nucleophile used, such as (3-Amino-6-methylpyrazin-2-yl)methanol or (3-Mercapto-6-methylpyrazin-2-yl)methanol.
Applications De Recherche Scientifique
(3-Chloro-6-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloro-6-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-6-methylpyrazine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(6-Methylpyrazin-2-yl)methanol:
(3-Chloro-2-methylpyrazine): Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
(3-Chloro-6-methylpyrazin-2-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
(3-chloro-6-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-8-6(7)5(3-10)9-4/h2,10H,3H2,1H3 |
Clé InChI |
KOKPCFNXLOESBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


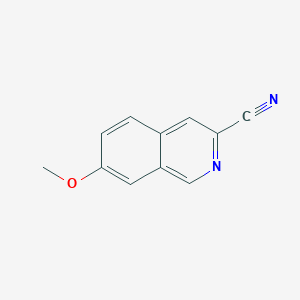
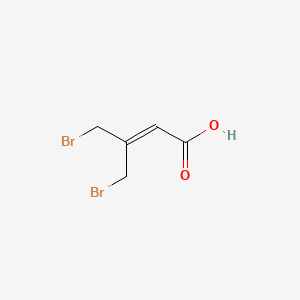
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
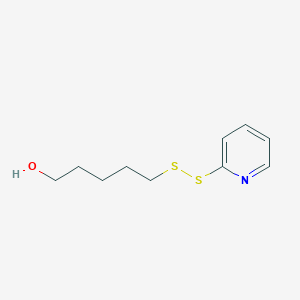

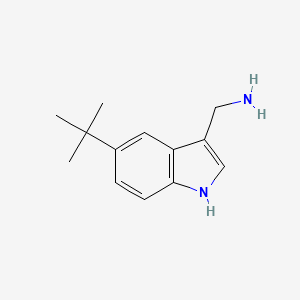
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)

